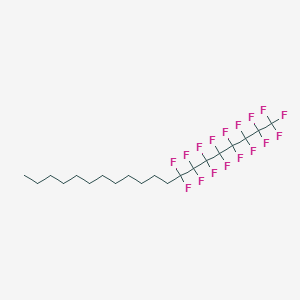

![molecular formula C13H8Cl2F3N3O B1304092 N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea CAS No. 648408-76-8](/img/structure/B1304092.png)

N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

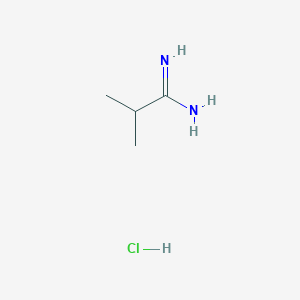

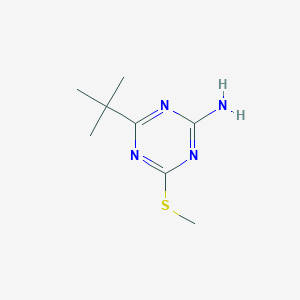

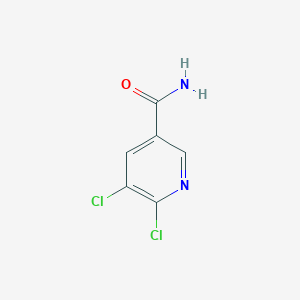

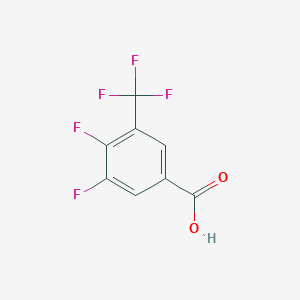

The compound "N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea" is a derivative of N-phenyl-N'-(4-pyridyl)urea, which has been studied for its cytokinin activity in various bioassays. Derivatives of this compound, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea, have shown significant biological activity, suggesting that the compound may also possess interesting biological properties .

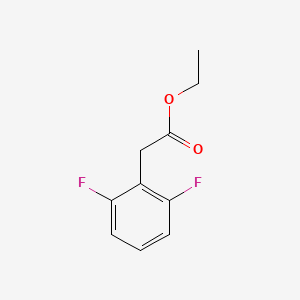

Synthesis Analysis

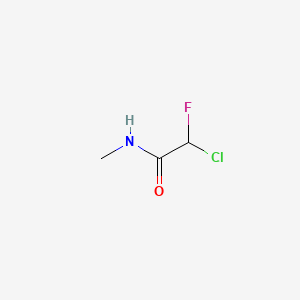

The synthesis of N-phenyl-N'-(4-pyridyl)urea derivatives involves reactions between aminopyridines and corresponding isocyanates. For example, a series of N-aryl-N'-pyridyl ureas were synthesized by reacting 4-aminopyridine with different isocyanates, including 4-chlorophenyl isocyanate, which is structurally related to the compound of interest . Although the exact synthesis of "N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea" is not detailed in the provided papers, similar methods could be applied for its synthesis.

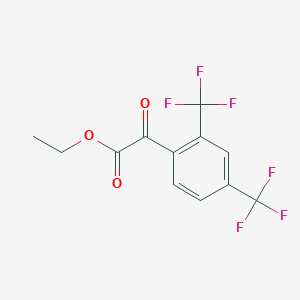

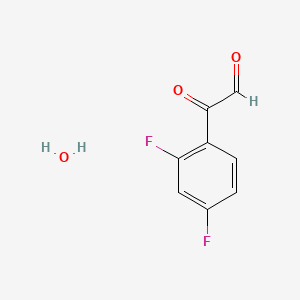

Molecular Structure Analysis

The molecular structure of urea derivatives is often characterized by intramolecular hydrogen bonding, which can affect the planarity of the molecule and its biological activity. For instance, the crystal structure of a related compound, (R)-N'-[2-(4-methoxy-6-chloro)-pyrimidyl]-N-[3-methyl-2-(4-chlorophenyl)butyryl]-urea, was studied, and it was found that the urea scaffold in each molecule is essentially planar due to the presence of intramolecular N–H···O hydrogen bond . This suggests that "N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea" may also exhibit a planar structure conducive to biological interactions.

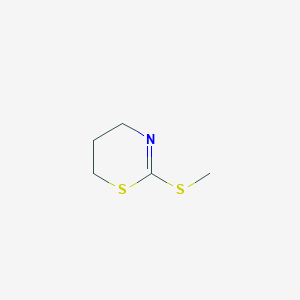

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, including N-chlorination and the Biginelli reaction. For example, N,N'-dichlorobis(2,4,6-trichlorophenyl)urea has been used as a chlorinating agent and as a reagent for the synthesis of pyrimidone and pyrimidine derivatives . While these reactions do not directly involve the compound , they demonstrate the reactivity of urea derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

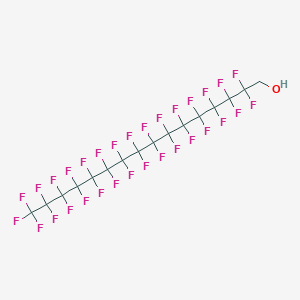

The physical and chemical properties of urea derivatives, such as solubility, melting point, and biological activity, are influenced by their molecular structure. The presence of substituents like chloro and trifluoromethyl groups can affect these properties. For instance, the presence of electron-withdrawing substituents on the aromatic ring of N-aryl-N'-pyridyl ureas was found to influence the thermal latency of the compounds in the ring-opening polymerization of epoxide . Therefore, the electron-withdrawing chloro and trifluoromethyl groups in "N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea" are likely to have a significant impact on its physical and chemical properties.

Aplicaciones Científicas De Investigación

Cytokinin Activity

N-phenyl-N′-(4-pyridyl)urea derivatives, closely related to the compound , have been studied for their cytokinin activity. These derivatives show considerable potential in enhancing cell division and differentiation, as demonstrated in studies involving tobacco callus bioassays. Among these derivatives, specific compounds like N-phenyl-N′-(2-chloro-4-pyridyl)urea exhibited high activity, indicating a promising avenue for agricultural and plant morphogenesis applications (Takahashi et al., 1978).

Anion Coordination Chemistry

Urea-based ligands, similar to the subject compound, have been involved in the study of anion coordination chemistry. These studies provide insights into the interaction of these compounds with inorganic oxo-acids, leading to various hydrogen bond motifs. This research is critical for understanding the binding properties of these compounds and their potential applications in chemical and pharmaceutical industries (Wu et al., 2007).

Structural Insights and Polymerization

The compound's structural analogs have been used to understand molecular arrangements in crystals, as seen in the study of chlorfluazuron. Such studies are pivotal in material science for designing and developing new materials with desirable properties. Additionally, N-aryl-N′-pyridyl ureas have been evaluated as initiators in the ring-opening polymerization of epoxides, indicating their potential in polymer chemistry (Cho et al., 2015; Makiuchi et al., 2015).

Biological Activities

Some derivatives of the target compound have shown significant biological activities, including insecticidal and fungicidal properties. This aspect is crucial for developing new agrochemicals and understanding the bioactivity of such compounds (Li et al., 2006).

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2F3N3O/c14-8-1-3-9(4-2-8)19-12(22)21-11-6-7(13(16,17)18)5-10(15)20-11/h1-6H,(H2,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXHNCPHDDTHAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=NC(=CC(=C2)C(F)(F)F)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381640 |

Source

|

| Record name | N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea | |

CAS RN |

648408-76-8 |

Source

|

| Record name | N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.